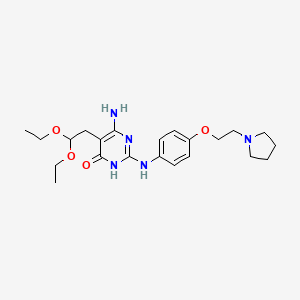
5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxy-D3)-2-Mercaptobenzimidazole: is a deuterated derivative of 2-mercaptobenzimidazole, where the methoxy group is labeled with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-D3)-2-Mercaptobenzimidazole typically involves the introduction of a deuterium-labeled methoxy group into the benzimidazole structure. One common method is the reaction of 2-mercaptobenzimidazole with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the deuterium label.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: 5-(Methoxy-D3)-2-Mercaptobenzimidazole can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an internal standard in NMR spectroscopy due to its deuterium labeling.
- Employed in mass spectrometry for accurate mass determination.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a labeled compound in pharmacokinetic studies.
Industry:
- Utilized in the synthesis of other deuterated compounds for research and development purposes.
作用机制
The mechanism of action of 5-(Methoxy-D3)-2-Mercaptobenzimidazole is primarily related to its ability to interact with biological molecules through its thiol and methoxy groups. The deuterium labeling does not significantly alter its chemical reactivity but provides a useful tool for tracing and studying the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with cellular components.
相似化合物的比较
2-Mercaptobenzimidazole: The non-deuterated parent compound.
5-Methoxy-2-Mercaptobenzimidazole: The non-deuterated analog with a methoxy group.
Deuterated Benzimidazoles: Other benzimidazole derivatives labeled with deuterium.
Uniqueness: 5-(Methoxy-D3)-2-Mercaptobenzimidazole is unique due to its specific deuterium labeling, which makes it particularly valuable in analytical techniques such as NMR and mass spectrometry. This isotopic labeling provides enhanced sensitivity and resolution in these techniques, making it a preferred choice for detailed molecular studies.
属性
CAS 编号 |
1219804-80-4 |
|---|---|
分子式 |
C8H8N2OS |
分子量 |
183.243 |
IUPAC 名称 |
4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D |
InChI 键 |
KOFBRZWVWJCLGM-NRUYWUNFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











